1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15915612
InChI: InChI=1S/C13H12BrNO/c1-8-5-11(6-9(2)16)15-13-4-3-10(14)7-12(8)13/h3-5,7H,6H2,1-2H3
SMILES:
Molecular Formula: C13H12BrNO
Molecular Weight: 278.14 g/mol

1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one

CAS No.:

Cat. No.: VC15915612

Molecular Formula: C13H12BrNO

Molecular Weight: 278.14 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one -

Specification

Molecular Formula C13H12BrNO
Molecular Weight 278.14 g/mol
IUPAC Name 1-(6-bromo-4-methylquinolin-2-yl)propan-2-one
Standard InChI InChI=1S/C13H12BrNO/c1-8-5-11(6-9(2)16)15-13-4-3-10(14)7-12(8)13/h3-5,7H,6H2,1-2H3
Standard InChI Key LRZUYKMHLUMIAZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC2=C1C=C(C=C2)Br)CC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(6-bromo-4-methylquinolin-2-yl)propan-2-one, reflects its core structure: a quinoline scaffold substituted with a bromine atom at the 6-position, a methyl group at the 4-position, and a propan-2-one moiety at the 2-position. Its molecular formula is C₁₃H₁₂BrNO, with a molecular weight of 278.14 g/mol. The presence of the electron-withdrawing bromine atom and the ketone group introduces distinct electronic effects, influencing reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one

PropertyValueSource
Molecular FormulaC₁₃H₁₂BrNO
Molecular Weight278.14 g/mol
IUPAC Name1-(6-bromo-4-methylquinolin-2-yl)propan-2-one
Canonical SMILESCC1=CC(=NC2=C1C=C(C=C2)Br)CC(=O)C
Topological Polar Surface Area33.2 Ų

Electronic and Steric Features

The bromine atom at the 6-position enhances the compound’s lipophilicity, potentially improving membrane permeability . The methyl group at the 4-position introduces steric hindrance, which may modulate interactions with biological targets such as enzymes or receptors . The propan-2-one substituent at the 2-position provides a reactive ketone group capable of participating in hydrogen bonding or serving as a site for further chemical modifications .

Synthesis and Optimization

Knorr Quinoline Synthesis

The quinoline core is typically constructed via the Knorr reaction, which involves condensation of β-keto esters with substituted anilines. For 6-bromo-4-methylquinolin-2(1H)-one—a key intermediate—4-bromoaniline reacts with ethyl acetoacetate under acidic conditions to form an anilide, followed by cyclization . Optimized conditions (e.g., 1H NMR monitoring) minimize side products like crotonate derivatives, achieving yields up to 48% .

Table 2: Key Synthetic Steps for Quinoline Intermediates

StepReagents/ConditionsYieldSource
Anilide Formation4-Bromoaniline, ethyl acetoacetate, HCl65%
CyclizationPolyphosphoric acid, 120°C74%
BrominationNBS, DMF, 80°C82%

Functionalization to Propan-2-one Derivative

The final step involves introducing the propan-2-one group. Grignard reactions with methyl magnesium bromide on carboxamide intermediates yield 1-(6-substituted quinolin-4-yl)ethenone, which is subsequently oxidized to the ketone . Copper-mediated Sonogashira couplings or deoxygenative aminations have also been explored, though scalability issues necessitate further optimization .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR data for related compounds reveal distinct signals:

  • Quinoline protons: δ 7.8–8.3 ppm (aromatic H)

  • Methyl groups: δ 2.3–2.6 ppm (quinoline-CH₃), δ 2.1 ppm (propan-2-one-CH₃) .
    ¹³C NMR spectra show characteristic carbonyl signals at δ ~195 ppm (C=O) and aromatic carbons at δ 120–150 ppm.

Infrared (IR) Spectroscopy

Strong absorption bands at 1,680–1,720 cm⁻¹ confirm the presence of the ketone group (C=O stretch). Aromatic C-H stretches appear at 3,050–3,100 cm⁻¹, while Br-C vibrations are observed near 550–600 cm⁻¹ .

Mass Spectrometry

The molecular ion peak at m/z 278.14 corresponds to [M⁺], with fragmentation patterns indicating loss of Br (79.9 Da) and CO (28 Da).

Biological Activities and Mechanisms

Antimycobacterial Activity

Structurally analogous 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives exhibit potent activity against Mycobacterium tuberculosis (MIC: 9.2–106.4 µM) . The 6-bromo substituent enhances lipophilicity, improving penetration through the mycobacterial cell wall .

Table 3: Antitubercular Activity of Quinoline Derivatives

CompoundR (Quinoline)R₁ (Alkoxy)MIC (µM)
8jClC₂H₅47.2
8kClC₃H₇24.9
8mFCH₃106.4
Pyrazinamide25.34

Challenges and Future Directions

While the compound’s synthetic route has been optimized, scalability remains a hurdle due to low yields in cross-coupling reactions . Toxicity profiles must also be addressed; preliminary studies on analogs show non-selective cytotoxicity in normal cells . Future work should prioritize:

  • Synthetic Methodologies: Developing transition-metal-free protocols for ketone installation.

  • Structure-Activity Relationships: Systematic variation of substituents at the 4- and 6-positions.

  • Target Identification: Proteomic studies to elucidate molecular targets beyond nitric oxide synthase.

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